molecular formula C11H14N2O3S B5630562 N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide

N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide

Cat. No. B5630562
M. Wt: 254.31 g/mol
InChI Key: BNWFFWSRALBETM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide often involves complex reactions to incorporate the sulfonyl and amine functionalities. For instance, Padaki et al. (2013) synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers using succinyl chloride and substituted 4-amino-1-benzenesulphonamide, demonstrating the intricate steps involved in forming such structures (Padaki et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, has been determined through single-crystal X-ray diffraction, showcasing the arrangement of atoms and the spatial configuration which could be analogous to N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical behavior of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide-like compounds involves a variety of reactions. Ye et al. (2014) explored the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, showing how the phenylsulfonyl group can facilitate such reactions and be transformed or removed to yield different structural motifs (Ye et al., 2014).

Physical Properties Analysis

Investigating the physical properties, such as solubility, thermal stability, and hydrophilicity, is crucial. For example, Chen et al. (2006) synthesized a novel side-chain-sulfonated aromatic diamine, which displayed good solubility in aprotic solvents and high thermal stability, properties that might be comparable to those of N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide (Chen et al., 2006).

Chemical Properties Analysis

The chemical properties analysis of such compounds focuses on reactivity, stability under different conditions, and interaction with other chemical entities. Liu and Li (2016) developed a method for the visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides, highlighting the chemical versatility and reactivity of the sulfonyl group (Liu & Li, 2016).

Mechanism of Action

While the specific mechanism of action for N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide is not available, related compounds have been found to interact with Carbonic anhydrase 2 in humans .

properties

IUPAC Name

3-methyl-N-(4-sulfamoylphenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-9-3-5-10(6-4-9)17(12,15)16/h3-7H,1-2H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFFWSRALBETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-sulfamoylphenyl)but-2-enamide

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